molecular formula C16H21N5O4S B2751777 3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034281-68-8

3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2751777
CAS No.: 2034281-68-8
M. Wt: 379.44
InChI Key: OHQUFWNDYOGVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H21N5O4S and its molecular weight is 379.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, with CAS number 2034281-68-8, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N5O4SC_{16}H_{21}N_{5}O_{4}S, and it has a molecular weight of 379.4 g/mol. The structure features several functional groups, including a pyrazine ring, a piperidine moiety, and a methylsulfonyl group, which are crucial for its biological activity.

PropertyValue
CAS Number2034281-68-8
Molecular FormulaC16H21N5O4S
Molecular Weight379.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Pyrazine derivatives are known to exhibit a range of pharmacological effects including:

  • Antitumor Activity : Similar compounds have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Pyrazine derivatives have demonstrated antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Antitumor Activity

A study focusing on pyrazole derivatives indicated that certain structural modifications could enhance cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these derivatives with established chemotherapeutics like doxorubicin showed synergistic effects, suggesting potential for improved treatment protocols in specific cancer subtypes .

Antimicrobial Activity

Research has indicated that pyrazine compounds can exhibit significant antimicrobial activity. For instance, derivatives similar to the compound were tested against various bacterial strains and showed promising results in inhibiting growth . These findings highlight the potential utility of such compounds in developing new antimicrobial agents.

Anti-inflammatory Studies

In vitro studies have demonstrated that certain pyrazine derivatives can inhibit the release of pro-inflammatory cytokines, suggesting their role as anti-inflammatory agents. This mechanism may involve the modulation of signaling pathways associated with inflammation .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A series of experiments were conducted using pyrazine derivatives where the compound's structural analogs were tested against various cancer cell lines. Results indicated significant reductions in cell viability at specific concentrations, reinforcing the need for further exploration into dosage optimization and mechanism elucidation.
  • Antimicrobial Testing : A comprehensive screening against common bacterial pathogens revealed that compounds similar to this compound exhibited effective bactericidal activity, particularly against Gram-positive bacteria.

Properties

IUPAC Name

3-[1-(1-methylsulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-26(23,24)21-8-2-12(3-9-21)16(22)20-7-4-13(11-20)25-15-14(10-17)18-5-6-19-15/h5-6,12-13H,2-4,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQUFWNDYOGVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.